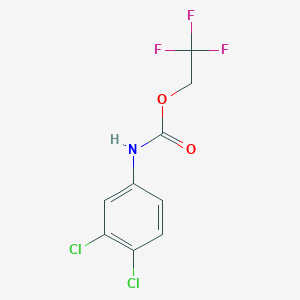
2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate is a compound that falls within the broader class of carbamates, which are organic compounds derived from carbamic acid (NH2COOH). Carbamates are known for their diverse applications, including use as insecticides, pharmaceuticals, and in chromatography as chiral stationary phases for the resolution of optical isomers .
Synthesis Analysis
The synthesis of related carbamate compounds often involves multistep reactions. For example, a complex carbamate with a 3,4-dichlorophenyl moiety was prepared through a multistep synthesis, indicating the potential complexity involved in synthesizing such compounds . The synthesis of other carbamate derivatives, such as 2,4,5-trichlorophenyl carbamates, has been described as efficient, suggesting that the synthesis of 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate could also be optimized for efficiency .
Molecular Structure Analysis
The molecular structure of carbamates is characterized by the presence of a carbamate group (NHCOO-). The specific substituents attached to this group, such as the 3,4-dichlorophenyl ring, can significantly influence the properties and reactivity of the molecule. For instance, the presence of electron-withdrawing groups like chloro substituents can affect the electron density distribution within the molecule .
Chemical Reactions Analysis
Carbamates can undergo various chemical reactions, including hydrolysis to phenols, which can then be derivatized for analysis . The reactivity of the carbamate moiety itself is also of interest, as seen in the synthesis of prodrugs where the carbamate group is more susceptible to hydrolysis compared to other ester groups . Additionally, carbamates can be used as intermediates in the synthesis of more complex molecules, such as dipeptidyl ureas .
Physical and Chemical Properties Analysis
The physical and chemical properties of carbamates can be influenced by their molecular structure. For example, the introduction of chloro substituents can increase the thermal stability of the compound . The electron-withdrawing effect of the trifluoroethyl group could also impact the compound's reactivity and stability. The solubility of carbamates in water and other solvents can vary, with some derivatives exhibiting good water solubility, which is advantageous for certain applications . The optical properties of carbamates, such as their ability to resolve optical isomers, are also notable and can be utilized in chromatographic techniques .
Scientific Research Applications
-
Synthesis of Functional Fluorinated Copolymers
- Field : Polymer Chemistry
- Application : The compound is used in the synthesis of functional fluorinated copolymers via a reversible addition-fragmentation chain transfer (RAFT) process .
- Method : The RAFT polymerization of 2,2,2,3,3,4,4,5,5-octafluoropentylacrylate (OFPA), 1,1,1,3,3,3-hexafluoroisopropylacrylate (HFIPA), and glycidyl methacrylate (GMA) in the presence of 2-cyano-2-propyldodecyltritiocarbonate was investigated .
- Results : The use of polymeric RAFT agent leads to the formation of copolymer with gradient microstructure at final conversion in case of OFPA-GMA copolymerization .
-
Organic Synthesis Reactions with Trifluoroethyl Isatin Ketimine
- Field : Organic Chemistry
- Application : N-2,2,2-Trifluoroethylisatin ketimines have been developed as fluorine-containing synthons and have received the attention of many chemists .
- Method : The paper reviews the organic synthesis reactions in which trifluoroethyl isatin ketimine has been involved .
- Results : The review focuses on the types of reactions and the stereoselectivity of products, and also provides a prospect of its application in this field .
-
Use in Coatings
- Field : Material Science
- Application : The compound is used to improve the weather resistance, water resistance, and anti-pollution properties of coatings .
- Method : The compound is mixed with other ingredients to form a coating material .
- Results : The resulting coating has enhanced durability and resistance properties .
-
Synthesis of Trifluoromethylated Compounds
- Field : Medicinal Chemistry
- Application : The compound is used in the synthesis of trifluoromethylated compounds, which have important applications in medicinal chemistry .
- Method : The compound is reacted with other reagents under specific conditions to form trifluoromethylated compounds .
- Results : The resulting trifluoromethylated compounds have various biological activities, such as protease inhibition, anticancer, anti-tumor, anti-HIV, and others .
-
Synthesis of 4-Cyano-1,2,3-Triazoles
- Field : Organic Chemistry
- Application : The compound is used in the synthesis of fully substituted 4-cyano-1,2,3-triazoles .
- Method : The synthesis involves three-component “CN-free” reactions of 2,2,2-trifluoroethyl ketones, aryl azides and aqueous ammonia .
- Results : The resulting 4-cyano-1,2,3-triazoles have potential applications in various fields .
-
Use in Functional Coatings
- Field : Material Science
- Application : The compound is used to improve the wettability and adhesion of functional coatings .
- Method : The compound is copolymerized with 2-(trifluoromethyl)acrylic acid, an adhesion-promoting monomer .
- Results : The resulting poly(fluoroacrylate)s exhibit tunable wettability and improved adhesion, making them suitable for potential application as functional coatings .
properties
IUPAC Name |
2,2,2-trifluoroethyl N-(3,4-dichlorophenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F3NO2/c10-6-2-1-5(3-7(6)11)15-8(16)17-4-9(12,13)14/h1-3H,4H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKOSUXOQXDVPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)OCC(F)(F)F)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355265 |
Source


|
| Record name | 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate | |
CAS RN |
1736-43-2 |
Source


|
| Record name | 2,2,2-Trifluoroethyl (3,4-dichlorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

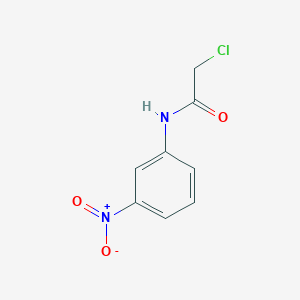
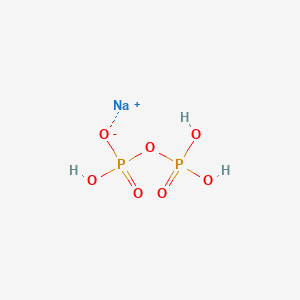
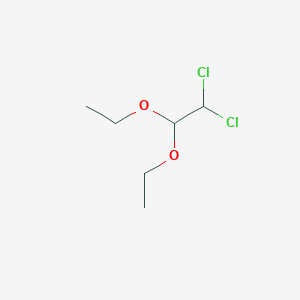
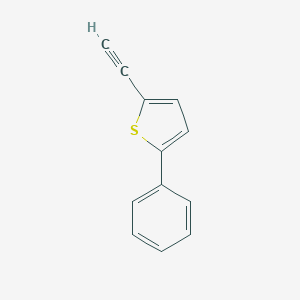
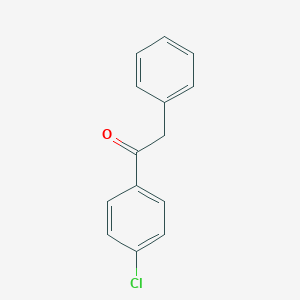
![1-[4-(Phenylthio)phenyl]ethan-1-one](/img/structure/B156413.png)
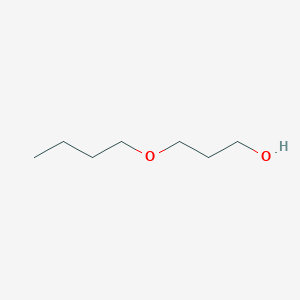
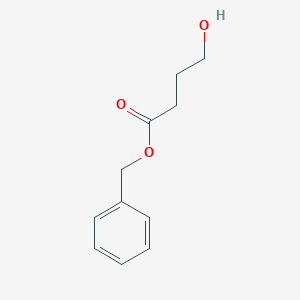
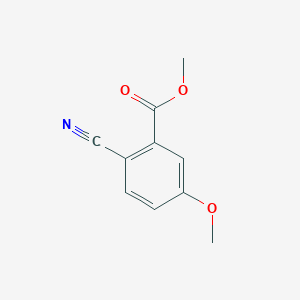
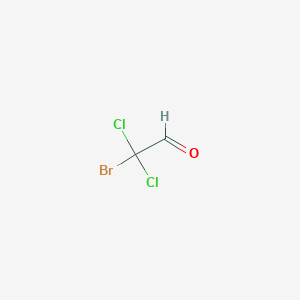
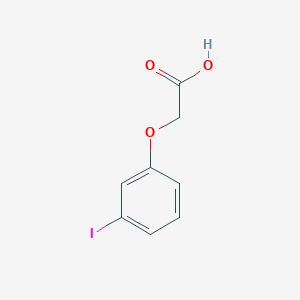
![[(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]methanol](/img/structure/B156428.png)

![2-(8-Acetyl-3-benzoyloxy-11,12-dihydroxy-13-methoxycarbonyl-9-methyl-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecan-9-yl)acetic acid](/img/structure/B156430.png)